Calcium Ion Chelation Stability Constant: EDTMPS (logK = 20.9) vs EDTA, HEDP, and DTPMPA
EDTMPS exhibits a Ca2+ stability constant (logK) of 20.9, compared with 10.6 for EDTA, 13.1 for HEDP, and 16.2 for DTPMPA [1]. The logK difference of 10.3 between EDTMPS and EDTA corresponds to a stability constant approximately 2 × 10^10 times greater for the phosphonate. For Mg2+, EDTMPS (logK = 16.3) similarly outperforms EDTA (8.7) and HEDP (9.1). Notably, EDTMPS shows inverted selectivity versus EDTA for Fe3+: EDTMPS logK Fe3+ = 18.3 versus EDTA 25.1, indicating preferential Ca2+/Mg2+ targeting with reduced iron interference.
| Evidence Dimension | Calcium ion chelation stability constant (logK) |
|---|---|
| Target Compound Data | EDTMPS: logK Ca2+ = 20.9; logK Mg2+ = 16.3; logK Fe3+ = 18.3 |
| Comparator Or Baseline | EDTA: logK Ca2+ = 10.6, Mg2+ = 8.7, Fe3+ = 25.1; HEDP: logK Ca2+ = 13.1, Mg2+ = 9.1, Fe3+ = 31.7; DTPMPA: logK Ca2+ = 16.2, Mg2+ = 15.1, Fe3+ = 22.7 |
| Quantified Difference | EDTMPS Ca2+ logK exceeds EDTA by +10.3 units (~2×10^10× stronger binding); exceeds HEDP by +7.8; exceeds DTPMPA by +4.7. Mg2+: exceeds EDTA by +7.6, HEDP by +7.2, DTPMPA by +1.2. Fe3+: lower than EDTA by -6.8, HEDP by -13.4, DTPMPA by -4.4 (indicating Ca2+/Mg2+ selectivity over Fe3+). |
| Conditions | Compiled stability constant data from standard reference tables; measurement conditions (temperature, ionic strength) not specified in source compilation [1]. |
Why This Matters
For procurement in hard water treatment or detergent formulations where Ca2+/Mg2+ sequestration is the primary functional requirement, EDTMPS provides orders-of-magnitude stronger binding than EDTA, enabling lower dosage rates and more robust performance, while its reduced Fe3+ affinity minimizes undesirable iron complexation that can destabilize bleach-containing formulations.
- [1] Sogou Q&A. '求不同条件下的螯合常数一份.' 2011-12-20. Compilation of stability constants (logK) for NTA, EDTA, HEDP, EDTMPS, DTPMPA, EDDHA, STPP, and others for Fe3+, Ca2+, and Mg2+ ions. View Source
